5-Isoxazolecarboxylic acid, 3-(2-ethylbutyl)-4,5-dihydro-, methyl ester
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Overview
Description
Methyl 3-(2-ethylbutyl)-4,5-dihydroisoxazole-5-carboxylate is an organic compound belonging to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-ethylbutyl)-4,5-dihydroisoxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an α,β-unsaturated nitrile with hydroxylamine to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of Methyl 3-(2-ethylbutyl)-4,5-dihydroisoxazole-5-carboxylate may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-ethylbutyl)-4,5-dihydroisoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: The oxidation of Methyl 3-(2-ethylbutyl)-4,5-dihydroisoxazole-5-carboxylate can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines, depending on the specific conditions and reagents used.
Substitution: Substitution reactions can produce a variety of derivatives, including amides, esters, and thioethers.
Scientific Research Applications
Methyl 3-(2-ethylbutyl)-4,5-dihydroisoxazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 3-(2-ethylbutyl)-4,5-dihydroisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. Its unique structure allows it to bind to specific receptors or active sites, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-ethylbutyl)-4,5-dihydro-2H-pyran-2-yl-butyl benzoate
- 2-(8-butyl-3-ethyl-3,4,4a,5,6,8a-hexahydro-2H-chromen-6-yl)-ethyl benzoate
Uniqueness
Methyl 3-(2-ethylbutyl)-4,5-dihydroisoxazole-5-carboxylate is unique due to its isoxazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
162218-89-5 |
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Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
methyl 3-(2-ethylbutyl)-4,5-dihydro-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-4-8(5-2)6-9-7-10(15-12-9)11(13)14-3/h8,10H,4-7H2,1-3H3 |
InChI Key |
RGAPEYHVABYTAM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC1=NOC(C1)C(=O)OC |
Origin of Product |
United States |
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